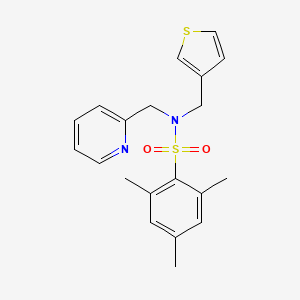
2,4,6-trimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-trimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TAK-659 and is classified as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. TAK-659 has been shown to inhibit the activity of several kinases, making it a promising candidate for the treatment of various diseases.
作用機序
TAK-659 works by inhibiting the activity of several kinases, including BTK, FLT3, and ITK. BTK is a kinase that plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in the treatment of B-cell malignancies. FLT3 is a kinase that is commonly mutated in acute myeloid leukemia, and its inhibition has been shown to have therapeutic potential in the treatment of this disease. ITK is a kinase that plays a crucial role in T-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of several kinases, leading to the inhibition of various cellular processes. TAK-659 has been shown to have anti-tumor activity in preclinical models of B-cell malignancies and acute myeloid leukemia. This compound has also been shown to have immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases.
実験室実験の利点と制限
TAK-659 has several advantages and limitations for lab experiments. This compound has been extensively studied, and its mechanism of action is well understood. TAK-659 has been shown to have therapeutic potential in the treatment of several diseases, making it a promising candidate for further research. However, TAK-659 has limitations in terms of its toxicity and solubility, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of TAK-659. One potential direction is the development of more potent and selective kinase inhibitors that can target specific kinases with minimal off-target effects. Another direction is the investigation of the combination of TAK-659 with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic potential. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of TAK-659 to optimize its dosing and administration.
合成法
TAK-659 can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the use of various reagents and solvents, making it a complex process that requires expertise in organic chemistry. The exact synthesis method used to produce TAK-659 may vary depending on the manufacturer.
科学的研究の応用
TAK-659 has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of several kinases, including BTK, FLT3, and ITK. These kinases play a crucial role in various cellular processes, and their inhibition has been shown to have therapeutic potential in the treatment of several diseases.
特性
IUPAC Name |
2,4,6-trimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-15-10-16(2)20(17(3)11-15)26(23,24)22(12-18-7-9-25-14-18)13-19-6-4-5-8-21-19/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTKQEVQLSMMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2682449.png)
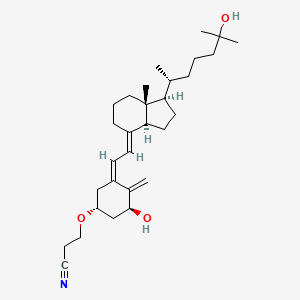
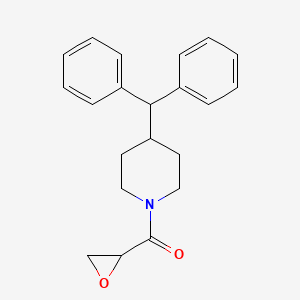
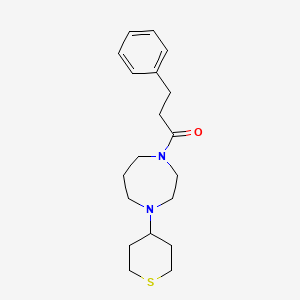
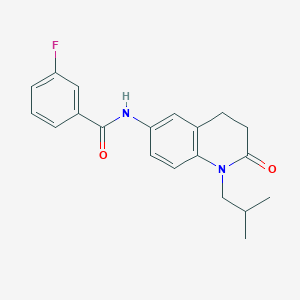

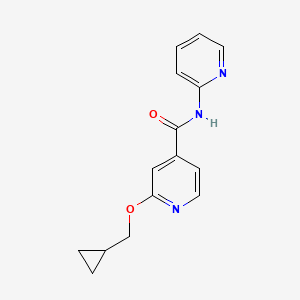
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2682460.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2682462.png)
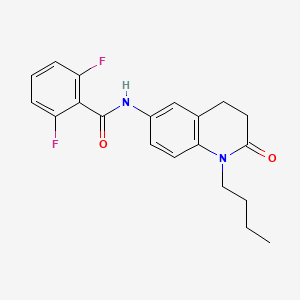
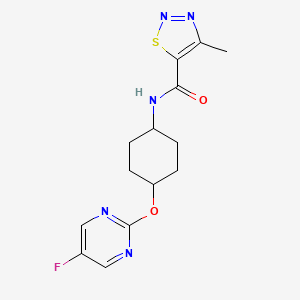
![4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682469.png)
